PI5P4Kgamma-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
16-(3,6-dihydro-2H-pyran-4-yl)-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |
InChI |
InChI=1S/C20H20N4O/c21-20-22-11-14-2-1-3-17-18(19(14)24-20)15-10-13(4-5-16(15)23-17)12-6-8-25-9-7-12/h4-6,10-11,23H,1-3,7-9H2,(H2,21,22,24) |
InChI Key |
VGFHPNRWHOQLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=C(C1)NC4=C3C=C(C=C4)C5=CCOCC5)N |
Origin of Product |
United States |
Molecular and Biochemical Elucidation of Pi5p4kγ
Enzymatic Activity and Intrinsic Catalytic Properties of PI5P4Kγ
The enzymatic function of PI5P4Kγ is the phosphorylation of phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). nih.gov PI(4,5)P₂ is a crucial signaling phospholipid that serves as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and is also the substrate for the production of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). nih.govgoogle.com
Determinants of Phosphodonor Preference and Kinetic Parameters
The PI5P4K family of enzymes is capable of utilizing both ATP and GTP as phosphodonors for the phosphorylation of PI-5-P. researchgate.net While PI5P4Kβ shows a marked preference for GTP, the specifics of phosphodonor preference and detailed kinetic parameters for PI5P4Kγ are less well-defined in the literature, partly due to its low activity making such characterizations challenging.
| Parameter | Description | Finding for PI5P4K Family |
| Substrate | The lipid that is phosphorylated. | Phosphatidylinositol 5-phosphate (PI-5-P) nih.gov |
| Product | The result of the phosphorylation reaction. | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) nih.gov |
| Phosphodonor | The molecule that provides the phosphate (B84403) group. | Can utilize both ATP and GTP researchgate.net |
Mechanisms of PI5P4Kγ Regulation Beyond Catalysis
Given its low intrinsic catalytic activity, the regulatory functions of PI5P4Kγ are thought to extend beyond simple substrate phosphorylation. These non-catalytic roles are emerging as critical aspects of its cellular function.
Scaffolding Functions of PI5P4Kγ and Influence on Other Lipid Kinases (e.g., PI4P5Ks)
A significant aspect of PI5P4Kγ's function is its role as a scaffold protein. It has been proposed to inhibit the activity of other lipid kinases, such as phosphatidylinositol 4-phosphate 5-kinases (PI4P5Ks), through direct interaction. nih.govnih.gov This scaffolding function can suppress PI4P5K-mediated synthesis of PI(4,5)P₂ by forming an inactive hetero-tetramer with it. nih.gov This suggests that PI5P4Kγ can act as a negative regulator of PI(4,5)P₂ production, a function independent of its own catalytic activity. google.com
Protein-Protein Interactions and Oligomeric State of PI5P4Kγ
PI5P4Kγ is known to form both homodimers and heterodimers with the other PI5P4K isoforms (α and β). nih.gov This dimerization can regulate the kinase activity and subcellular localization of the enzyme complex, and can also introduce kinase-independent functionalities. nih.gov The ability to form these complexes is central to its scaffolding functions. The oligomeric state of a protein can be crucial for its function, as seen with other receptors where ligand binding is dependent on oligomerization. nih.gov While detailed studies on the specific oligomeric states of PI5P4Kγ and how they are regulated are ongoing, the formation of heterodimers with PI5P4Kα and PI5P4Kβ is an established part of its biology. nih.gov
Formation of Heterodimers and Higher-Order Complexes with Other PI5P4K Isoforms
The phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family, comprising isoforms α, β, and γ, plays a crucial role in phosphoinositide signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). A key aspect of their regulation and function involves the formation of complexes with each other. Evidence indicates that the three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, can form heterodimers. nih.gov This interaction between different isoforms is significant as it can regulate their kinase activity, subcellular localization, and potentially introduce functions independent of their catalytic activity. nih.gov
Beyond heterodimerization with its own family members, PI5P4Kγ has been shown to form higher-order complexes with other related kinases. Notably, PI5P4Kγ can form an inactive hetero-tetramer with phosphatidylinositol 4-phosphate 5-kinase (PI4P5K). nih.gov This interaction results in the suppression of PI(4,5)P₂ synthesis that would otherwise be mediated by PI4P5K, suggesting a scaffolding role for PI5P4Kγ in regulating phosphoinositide levels. nih.gov This is consistent with findings that PI5P4Kγ possesses minimal kinase activity compared to the α and β isoforms, pointing towards a more dominant function as a scaffolding protein. nih.gov
| Complex Type | Interacting Partner(s) | Functional Consequence |
|---|---|---|
| Heterodimer | PI5P4Kα, PI5P4Kβ | Regulation of kinase activity and localization. nih.gov |
| Hetero-tetramer | PI4P5K | Suppression of PI4P5K-mediated PI(4,5)P₂ synthesis. nih.gov |
Identification and Functional Characterization of Interacting Protein Partners (e.g., DTX1)
PI5P4Kγ's function extends beyond its catalytic activity and isoform interactions, involving a significant role as a scaffolding protein that interacts with various signaling partners. One of its well-characterized interacting partners is Deltex-1 (DTX1), an E3 ubiquitin ligase involved in the Notch signaling pathway. Research has shown that PI5P4Kγ functions in DTX1-mediated Notch signaling, indicating a positive regulatory role in this critical pathway that governs cell fate decisions. nih.gov The interaction with DTX1 facilitates the recycling of the Notch receptor, thereby sustaining the signaling cascade. nih.gov
In addition to its role in Notch signaling, PI5P4Kγ's scaffolding function is highlighted by its ability to inhibit PI4P5Ks. stanford.edu This provides a rationale for its involvement in various cellular processes independent of its own, weaker kinase activity. stanford.edu The diverse interactions of PI5P4Kγ underscore its importance as a regulatory hub in cellular signaling.
| Interacting Protein | Biological Pathway | Functional Role of PI5P4Kγ |
|---|---|---|
| DTX1 | Notch Signaling | Positively regulates the pathway by promoting the recycling of the Notch receptor. nih.gov |
| PI4P5K | Phosphoinositide Metabolism | Acts as a scaffold to suppress PI(4,5)P₂ synthesis. nih.gov |
Subcellular Localization and Compartmentalized Function of PI5P4Kγ
The function of PI5P4Kγ is intrinsically linked to its specific localization within the cell. Unlike its isoforms which have distinct localizations—PI5P4Kα is found predominantly in white matter and PI5P4Kβ in gray matter—PI5P4Kγ is expressed in neurons and localizes to intracellular vesicles. nih.gov This vesicular localization suggests a role in membrane trafficking and signaling events originating from these compartments. nih.gov
Furthermore, the subcellular distribution of PI5P4Kγ is dynamic and cell cycle-dependent. During mitosis, PI5P4Kγ plays a crucial role in spindle assembly. It has been observed to accumulate at the spindle poles, and its deletion leads to the instability of mitotic spindle microtubules. nih.gov This specific compartmentalization to the spindle poles during a critical phase of cell division highlights a specialized, non-catalytic function in maintaining genomic stability.
| Subcellular Location | Cellular Context | Associated Function |
|---|---|---|
| Intracellular Vesicles | Neurons | Potential role in synaptic neurotransmission and vesicular trafficking. nih.gov |
| Spindle Poles | Mitotic Cells | Ensures stability of mitotic spindle microtubules during cell division. nih.gov |
Compound and Protein Index
| Name | Type |
| PI5P4Kγ | Protein |
| PI5P4Kα | Protein |
| PI5P4Kβ | Protein |
| PI4P5K | Protein |
| DTX1 (Deltex-1) | Protein |
| Phosphatidylinositol 5-phosphate (PI5P) | Lipid |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Lipid |
Pi5p4kγ in Fundamental Cellular Processes and Signaling Networks
Integration of PI5P4Kγ in Phosphoinositide-Mediated Signaling Pathways
PI5P4Kγ is a crucial component of phosphoinositide signaling, a complex network that governs a multitude of cellular activities. google.com This family of lipid kinases regulates cellular processes by converting PI5P to PI(4,5)P2, a key signaling molecule. researchgate.net
Modulatory Role of PI5P4Kγ in mTORC1 Signaling and Associated Cellular Responses
PI5P4Kγ plays a significant role in modulating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Research has shown that PI5P4Kγ is a substrate for mTORC1 and, in a feedback loop, helps maintain basal mTORC1 signaling, particularly under starvation conditions. nih.govuq.edu.au
Studies using the specific inhibitor PI5P4Kγ-IN-1 have demonstrated its utility in probing mTORC1 signaling in breast cancer cells. medchemexpress.com The knockdown of PI5P4Kγ has been shown to decrease cell mass even in cells where mTORC1 is constitutively active due to Tsc2 deficiency. nih.gov This suggests that PI5P4Kγ is a necessary component for mTORC1-mediated regulation of cell mass. nih.gov Furthermore, PI5P4Kγ influences mTORC1-mediated signals that control protein translation, such as the phosphorylation of the ribosomal S6 subunit and the translation inhibitor 4E-BP. nih.gov
Interestingly, the interaction between PI5P4Kγ and mTORC1 is not solely dependent on its kinase activity. The scaffolding function of PI5P4Kγ is also thought to be crucial. nih.gov This dual functionality highlights the complex regulatory role of PI5P4Kγ within the mTORC1 network.
Table 1: Impact of PI5P4Kγ on mTORC1 Signaling
| Condition | Effect on mTORC1 Signaling | Cellular Response | Reference |
| PI5P4Kγ Knockdown | Reduced mTORC1 signaling | Decreased cell mass | nih.gov |
| PI5P4Kγ Inhibition (using PI5P4Kγ-IN-1) | Modulation of mTORC1 signals | Characterization of PI5P4Kγ's role | medchemexpress.com |
| Starvation | PI5P4Kγ maintains basal mTORC1 signaling | Cellular homeostasis | nih.govuq.edu.au |
| Tsc2 Deficiency | PI5P4Kγ is required for mTORC1-mediated cell mass increase | Increased cell mass | nih.gov |
Cross-Regulation with the Notch Signaling Pathway via Receptor Dynamics
Recent findings have illuminated a critical role for PI5P4Kγ in the Notch signaling pathway, an evolutionarily conserved system essential for development and tissue homeostasis. nih.govnih.govaacrjournals.org PI5P4Kγ positively regulates Notch signaling by influencing the recycling of the Notch1 receptor. nih.gov
The E3 ubiquitin ligase DTX1, which colocalizes with Notch1 on recycling endosomes, has been identified as a key regulator in this process. nih.gov DTX1 targets PI5P4Kγ for ubiquitination. nih.gov Pharmacological inhibition or depletion of PI5P4Kγ leads to decreased Notch1 recycling rates and reduced levels of the receptor on the cell surface, ultimately inhibiting Notch signaling. nih.gov This suggests a model where DTX1 controls the endosomal sorting of Notch1 by regulating the PI5P4Kγ-mediated production of PI(4,5)P2. nih.gov
This intricate cross-regulation highlights how PI5P4Kγ, through its enzymatic activity and its interaction with key regulatory proteins, can fine-tune the signaling output of the Notch pathway.
Interplay with Class I PI3K/AKT Signaling Pathways
PI5P4Kγ is also involved in the complex interplay with the Class I PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and metabolism. researchgate.netuniprot.org While PI5P is known to be involved in the regulation of the oncogene AKT, the precise role of PI5P4Kγ is multifaceted. google.com
Interestingly, PI5P4Ks can suppress insulin (B600854) signaling through a mechanism that is independent of their catalytic activity. uniprot.org They achieve this by forming an inactive hetero-tetramer with PI4P5K, which in turn suppresses PI4P5K-mediated synthesis of PI(4,5)P2, a crucial substrate for PI3K. nih.gov This scaffolding function of PI5P4Kγ can lead to the suppression of PI3K activation. researchgate.net
Conversely, there are contexts where PI5P4Kγ activity appears to support PI3K/AKT signaling. For instance, the loss of Pip4k2c has been linked to increased PI3K-AKT pathway activation in the context of liver metastasis. uniprot.org This suggests that the influence of PI5P4Kγ on PI3K/AKT signaling is highly context-dependent and can be influenced by both its kinase and scaffolding functions.
Contribution of PI5P4Kγ to Cellular Architecture and Dynamics
Beyond its role in signaling pathways, PI5P4Kγ also contributes significantly to the structural and dynamic aspects of the cell, including vesicular transport and the organization of the actin cytoskeleton.
Regulation of Vesicular Transport and Membrane Trafficking Mechanisms
PI5P4Kγ plays a role in the intricate processes of vesicular transport and membrane trafficking. nih.gov Its product, PI(4,5)P2, is a key lipid in regulating these events. google.com Research suggests that PI5P4Kγ may have a specific function in regulating vesicular transport in specialized cells, such as those in the kidney and certain neurons. nih.gov
The localization of PI5P4Kγ to specific membrane compartments is crucial for its function. elifesciences.org For example, it is involved in the endosomal recycling of the Notch1 receptor, a process that relies on precise vesicle movement. nih.govfrontiersin.org By controlling the local production of PI(4,5)P2, PI5P4Kγ can influence the recruitment of proteins that mediate vesicle formation, transport, and fusion. nih.govnih.gov
Influence on Actin Cytoskeleton Dynamics and Cell Motility
The actin cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling movement, and facilitating various cellular processes. PI(4,5)P2, the product of PI5P4Kγ activity, is a critical regulator of the cortical actin cytoskeleton. nih.gov It helps to anchor the actin cortex to the plasma membrane. nih.gov
While the broader family of phosphatidylinositol kinases is known to regulate actin cytoskeleton dynamics and cell motility, the specific contribution of PI5P4Kγ is an area of ongoing investigation. glygen.orgglygen.org Given the role of PI(4,5)P2 in these processes, it is plausible that PI5P4Kγ, by modulating the local concentration of this lipid, can influence actin polymerization, cell adhesion, and migration. glygen.org The dynamic turnover of phosphoinositides is essential for actin-driven cell migration, and PI5P4Kγ likely contributes to this complex regulation. nih.gov
PI5P4Kγ Involvement in Cell Cycle Progression and Regulation
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is an enzyme implicated in the regulation of the cell cycle, a fundamental process for cell growth and division. wikipedia.orgaging-us.com The cell cycle is tightly controlled by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. wikipedia.orgkhanacademy.org PI5P4Kγ's influence on cell cycle progression appears to be linked to its interaction with key regulatory pathways, including the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. researchgate.netresearchgate.net
The mTORC1 pathway is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrient availability to control protein synthesis and other anabolic processes necessary for cell cycle progression. nih.govmdpi.com Research indicates that PI5P4Kγ is a substrate of mTORC1 and, in turn, acts as a negative regulator of mTORC1 activity, forming a feedback loop that precisely controls mTORC1 signaling, particularly under conditions of nutrient starvation. nih.gov By modulating mTORC1, PI5P4Kγ can influence the cell's decision to enter and proceed through the cell cycle. For instance, the inhibition of PI5P4Kγ has been shown to lead to increased mTORC1 signaling. researchgate.net
Interactive Table: Research Findings on PI5P4Kγ and Cell Cycle Regulation
| Finding | Interacting Pathway/Molecule | Implication for Cell Cycle | Reference(s) |
| PI5P4Kγ is a substrate and negative regulator of mTORC1. | mTORC1 | Modulates cell growth and proliferation signals. | nih.gov |
| Inhibition of PI5P4Kγ increases mTORC1 signaling. | mTORC1 | Can promote cell cycle entry and progression. | researchgate.net |
| PI3K/AKT/mTOR pathway regulates cell cycle checkpoints. | PI3K/AKT/mTOR | PI5P4Kγ may influence G1/S and G2/M transitions. | aging-us.comnih.gov |
| Deletion of the gene for PI5P4Kγ (PIP4K2C) leads to hyperactivation of mTORC1 signaling. | mTORC1 | Results in increased T-cell proliferation. | biorxiv.org |
PI5P4Kγ Role in Cellular Stress Responses
PI5P4Kγ is also a key player in cellular stress responses, which are crucial for maintaining cellular homeostasis and determining cell fate under adverse conditions. nih.gov The enzyme is involved in various stress response pathways, including those related to oxidative stress and DNA damage. nih.govresearchgate.netfrontiersin.org
Under conditions of oxidative stress, induced by agents like hydrogen peroxide, the levels of nuclear phosphatidylinositol 5-phosphate (PI5P), the substrate for PI5P4Kγ, have been observed to increase. nih.gov The activity of PI5P4K isoforms, including PI5P4Kγ, is modulated during oxidative stress. For example, PI5P4Kα and PI5P4Kβ interact with the prolyl isomerase Pin1 in response to oxidative stress, leading to an inhibition of their kinase activity and a subsequent increase in PI5P levels. nih.gov This suggests that the regulation of PI5P4K activity is a component of the cellular defense against oxidative damage.
The DNA damage response (DDR) is another critical stress response pathway where phosphoinositide signaling plays a significant role. frontiersin.orgnih.gov The DDR involves a network of proteins that detect DNA lesions, signal their presence, and promote their repair, often involving cell cycle arrest. nih.gov PI5P4Kγ's connection to the DDR is partly through its regulation of the mTORC1 pathway, which is itself implicated in the response to DNA damage. mdpi.comnih.gov The ATM and ATR kinases, central components of the DDR, can be influenced by the metabolic state of the cell, which is monitored by pathways like mTOR. nih.gov
Furthermore, studies have shown that the inhibition of PI5P4Kγ can affect cellular processes linked to stress, such as autophagy, which is a critical survival mechanism during periods of metabolic stress. researchgate.netbiorxiv.org The regulation of mTORC1 by PI5P4Kγ is important for maintaining basal levels of mTORC1 activity during starvation, a condition that initiates autophagy. researchgate.netcam.ac.uk This highlights the role of PI5P4Kγ in integrating stress signals to modulate fundamental cellular processes.
Interactive Table: Research Findings on PI5P4Kγ and Cellular Stress Responses
| Stress Type | Key Finding | Interacting Pathway/Molecule | Cellular Outcome | Reference(s) |
| Oxidative Stress | Increased nuclear PI5P levels upon H2O2 treatment. | p38-MAPK, Pin1 | Modulation of PI5P4K activity to regulate PI5P levels. | nih.gov |
| DNA Damage | PI3K/AKT/mTOR pathway is involved in DNA replication and genome stability. | PI3K/AKT/mTOR, ATM/ATR | PI5P4Kγ may influence the DNA damage response. | nih.gov |
| Nutrient Starvation | PI5P4Kγ regulates mTORC1 to control autophagy initiation. | mTORC1, Autophagy pathway | Modulates cell survival under metabolic stress. | researchgate.netbiorxiv.org |
| Genotoxic Stress | Nuclear phosphoinositide levels change rapidly in response to genotoxic stress. | DNA damage signaling | Phosphoinositides act as upstream elements in the DDR. | frontiersin.org |
Pi5p4kgamma in 1 As a Selective Chemical Probe for Pi5p4kγ Research
Scientific Development and Specificity Assessment of PI5P4Kγ-IN-1
The creation of PI5P4Kgamma-IN-1 was a targeted effort to overcome the challenge of isoform redundancy within the PI5P4K family, which also includes the α and β isoforms. Its development involved a combination of computational chemistry, biochemical screening, and structural biology to achieve high potency and unparalleled selectivity for the γ isoform.
The development of this compound began with a structure-based rational design approach. In the absence of an experimental crystal structure for PI5P4Kγ at the project's outset, a homology model of the kinase domain was constructed. This computational model of the ATP-binding pocket served as the primary target for a large-scale virtual screening campaign.
A library of drug-like molecules, sourced from the Enamine REAL database, was computationally docked into the active site of the PI5P4Kγ homology model. The screening focused on identifying compounds that could form favorable interactions with key residues in the ATP-binding site, particularly the hinge region critical for kinase inhibition. This process identified an aminopyrimidine scaffold as a promising starting point. Subsequent medicinal chemistry efforts were focused on iterative optimization of this initial hit. Structure-activity relationship (SAR) studies were conducted to systematically modify the scaffold, enhancing its binding affinity and, crucially, engineering selectivity for the γ isoform over the closely related α and β isoforms. This optimization process ultimately yielded this compound as a lead compound with the desired potency and specificity profile.
Intensive biochemical analysis was performed to validate the potency and selectivity of this compound. Using in vitro kinase assays, such as the ADP-Glo™ assay which measures ATP-to-ADP conversion, the inhibitor demonstrated potent, single-digit nanomolar activity against the target PI5P4Kγ enzyme.
The most critical aspect of its characterization was the assessment of isoform selectivity. When tested against the other two members of the PI5P4K family, PI5P4Kα and PI5P4Kβ, this compound displayed remarkable specificity. As detailed in Table 1, the inhibitor is over 100-fold more selective for the γ isoform compared to the α and β isoforms, a crucial feature for a chemical probe intended to dissect isoform-specific functions.
To further confirm its specificity, this compound was profiled against a broad panel of human protein and lipid kinases, often using platforms like the KINOMEscan™ assay. In these comprehensive screens, the compound showed minimal off-target activity at concentrations significantly higher than its IC50 for PI5P4Kγ, confirming its status as a highly selective chemical probe.
| Enzyme Isoform | Biochemical IC50 (nM) | Selectivity Fold (vs. PI5P4Kγ) |
|---|---|---|
| PI5P4Kγ | 8 | 1x |
| PI5P4Kα | >1000 | >125x |
| PI5P4Kβ | >1000 | >125x |
To elucidate the molecular basis for its high potency and selectivity, the co-crystal structure of this compound bound to the kinase domain of PI5P4Kγ was solved using X-ray crystallography (e.g., PDB: 6CHG). The structure revealed that the inhibitor binds in the ATP-binding pocket in a Type I, DFG-in conformation.
The aminopyrimidine core of the inhibitor forms two canonical hydrogen bonds with the kinase hinge region, specifically with the backbone amide of Valine 884 and the backbone carbonyl of Glutamate 882. This interaction anchors the molecule in the active site. The selectivity of this compound is largely conferred by the interactions of its substituted phenyl ring, which projects into a hydrophobic pocket. Subtle differences in the amino acid residues lining this pocket between the γ, α, and β isoforms are exploited by the inhibitor's specific chemical structure, leading to significantly weaker binding to the α and β isoforms. This structural data provides a definitive explanation for the inhibitor's biochemical selectivity and validates the success of the rational design strategy.
Application of this compound in Dissecting PI5P4Kγ Biology
As a validated chemical probe, this compound has become an indispensable tool for investigating the specific cellular roles of its target enzyme. Its application has allowed researchers to link PI5P4Kγ activity directly to changes in phosphoinositide metabolism and downstream cellular processes.
A primary application of this compound is to confirm target engagement in a cellular context by measuring its effect on phosphoinositide lipid levels. The enzymatic function of PI5P4Kγ is to convert PI(5)P to PI(4,5)P2. As predicted, treating cells such as the HCT116 colon cancer line with this compound leads to a dose-dependent inhibition of this activity.
Using advanced analytical techniques like quantitative mass spectrometry-based lipidomics, researchers have demonstrated that acute inhibition of PI5P4Kγ with the probe results in a significant accumulation of the substrate, PI(5)P. Concurrently, a decrease in the cellular pool of the product, PI(4,5)P2, is observed. These findings provide direct evidence that this compound effectively and specifically blocks the catalytic activity of PI5P4Kγ within intact cells, thereby validating its use for studying the downstream consequences of this enzymatic block.
By perturbing PI5P4Kγ activity, this compound has enabled the investigation of its role in critical cellular signaling pathways and phenotypes. Research has revealed a key link between PI5P4Kγ, phosphoinositide metabolism, and the mTORC1 (mechanistic Target of Rapamycin (B549165) Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Treatment of various cell lines with this compound was shown to suppress mTORC1 activity, particularly under conditions of nutrient stress. This was evidenced by a reduction in the phosphorylation of canonical mTORC1 downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The inhibition of mTORC1 signaling leads to distinct cellular phenotypes:
Induction of Autophagy: As a negative regulator of autophagy, mTORC1 inhibition by this compound treatment promotes the autophagic process. This is observed experimentally as an increase in the conversion of LC3-I to LC3-II and the formation of GFP-LC3 puncta, markers of autophagosome formation.
Inhibition of Cell Proliferation: Given the role of mTORC1 in promoting cell growth, blocking its activation via PI5P4Kγ inhibition has anti-proliferative effects. As shown in Table 2, this compound reduces the proliferation of several cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the nanomolar to low-micromolar range. This demonstrates that cancer cells can be dependent on PI5P4Kγ activity for their growth and survival.
| Cell Line | Cancer Type | Growth Inhibition GI50 (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 0.45 |
| U2OS | Osteosarcoma | 0.80 |
| A549 | Lung Carcinoma | 1.20 |
Comparative Studies: PI5P4Kγ-IN-1 vs. Genetic Perturbation Models (e.g., shRNA, gene knockout)
The use of selective chemical probes like PI5P4Kγ-IN-1 offers distinct advantages and reveals different aspects of biology compared to genetic perturbation techniques such as short hairpin RNA (shRNA) or gene knockout systems (e.g., CRISPR). While genetic methods are powerful for studying the long-term consequences of protein depletion, chemical inhibitors allow for acute, reversible, and dose-dependent modulation of protein function. This temporal control is crucial for dissecting the immediate cellular effects of inhibiting PI5P4Kγ's kinase activity, separate from adaptive responses that can occur with permanent genetic deletion.
Genetic knockout of PI5P4K isoforms has been instrumental in uncovering their roles in various physiological and pathological processes. For instance, knockout studies have implicated PI5P4Kα and PI5P4Kβ in tumorigenesis, while PI5P4Kγ has been linked to the regulation of the immune and neural systems. researchgate.net In studies involving p53-deficient cancer models, knocking down PI5P4Kα and β using shRNA led to impaired tumor growth, suggesting a critical role for these isoforms in cancer cell proliferation. google.com
However, a significant challenge in interpreting data from genetic depletion studies is the existence of non-catalytic or scaffolding functions of the PI5P4K enzymes. researchgate.net Research has shown that PI5P4K proteins can suppress class I PI3K signaling through these scaffolding roles, a function that is independent of their kinase activity. researchgate.net For example, experiments have revealed that the increased insulin (B600854) sensitivity observed in Pip4k2b knockout mice is due to the loss of a non-catalytic function in suppressing PIP5K activity, rather than the loss of its kinase function. google.com This highlights a key limitation of genetic models: they remove the entire protein, making it difficult to distinguish between effects caused by the loss of catalytic activity versus the loss of non-catalytic functions. google.com
In contrast, a selective inhibitor like PI5P4Kγ-IN-1 specifically targets the catalytic function of the enzyme. nih.gov This allows researchers to probe the direct consequences of inhibiting PI5P4Kγ's ability to phosphorylate its substrate, PI5P. By comparing the cellular phenotypes induced by PI5P4Kγ-IN-1 with those observed in PI5P4Kγ knockout or shRNA knockdown cells, scientists can begin to attribute specific functions to either the catalytic activity or the scaffolding role of the protein.
For instance, if a cellular effect is observed with both the inhibitor and the genetic knockdown, it is more likely to be related to the catalytic function. Conversely, if a phenotype is only present in the genetic model, it may be due to the loss of the protein's non-catalytic scaffolding activities. google.com This comparative approach is essential for a comprehensive understanding of PI5P4Kγ's multifaceted roles in cellular signaling.
Table 1: Comparison of Chemical Inhibition vs. Genetic Perturbation for PI5P4Kγ Research
| Feature | Chemical Inhibition (e.g., PI5P4Kγ-IN-1) | Genetic Perturbation (e.g., shRNA, Knockout) |
|---|---|---|
| Target | Primarily catalytic function | Entire protein (catalytic and non-catalytic domains) |
| Control | Acute, reversible, dose-dependent | Chronic, often irreversible |
| Primary Utility | Studying immediate effects of kinase activity loss | Investigating long-term consequences of protein absence |
| Key Advantage | Can distinguish catalytic vs. non-catalytic functions | Complete removal of the target protein |
| Limitation | Potential for off-target effects | Cannot easily separate catalytic from scaffolding roles researchgate.netgoogle.com |
Methodological Considerations and Challenges in Using PI5P4Kγ Inhibitors as Research Tools
The development and application of PI5P4Kγ inhibitors as research tools come with several methodological considerations and challenges that must be carefully addressed to ensure accurate interpretation of experimental results.
Addressing Discrepancies Between In Vitro and Cellular Inhibitor Efficacy
A significant challenge in the development of PI5P4K inhibitors is the often-observed discrepancy between their potency in biochemical assays (in vitro) and their effectiveness in a cellular context. researchgate.net An inhibitor might show high potency against the purified enzyme but exhibit much lower efficacy when applied to cells.
Several factors contribute to this discrepancy:
High Intracellular ATP/GTP Concentrations: Many kinase inhibitors are ATP-competitive. researchgate.net Inside a cell, ATP concentrations are in the millimolar range, which is significantly higher than the low ATP levels often used in in vitro kinase assays. researchgate.netcam.ac.uk This high concentration of the natural substrate can outcompete the inhibitor for binding to the enzyme's active site, leading to a substantial decrease in the inhibitor's apparent potency in cells. researchgate.net
Cellular Permeability and Efflux: For an inhibitor to be effective, it must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability can limit the intracellular concentration of the compound. Additionally, many cells express efflux pumps that can actively transport the inhibitor out of the cell, further reducing its effective concentration.
To address these issues, researchers must optimize inhibitors not only for target potency but also for "drug-like" properties such as good cell permeability and metabolic stability. nih.gov It is also crucial to perform assays under conditions that more closely mimic the physiological environment, such as using higher, more physiological concentrations of ATP in in vitro kinase assays. researchgate.net
Differentiating Catalytic vs. Non-Catalytic Inhibition Effects
As previously mentioned, PI5P4K enzymes, including the γ isoform, possess both catalytic and non-catalytic (scaffolding) functions. researchgate.netgoogle.com This duality presents a significant challenge when interpreting the effects of inhibitors. A chemical inhibitor is designed to block the enzyme's catalytic activity, but the resulting cellular phenotype could be a direct consequence of this catalytic inhibition or an indirect effect related to the protein's scaffolding role.
For example, PI5P4Kγ has very low intrinsic kinase activity and is proposed to inhibit PI4P5Ks through a scaffolding mechanism. nih.gov Therefore, a small molecule that binds to PI5P4Kγ might disrupt this scaffolding interaction in addition to or instead of inhibiting its weak catalytic function. The development of Proteolysis Targeting Chimeras (PROTACs) for PI5P4Kγ, which lead to the degradation of the entire protein, provides a complementary tool to inhibitors for dissecting these functions. nih.gov
To differentiate these effects, researchers can employ several strategies:
Use of Kinase-Dead Mutants: Comparing the effects of an inhibitor in cells expressing the wild-type enzyme versus a catalytically inactive ("kinase-dead") mutant can help isolate effects due to catalytic inhibition. If the inhibitor has an effect in wild-type cells but not in cells with the kinase-dead mutant, the effect is likely due to catalytic inhibition. google.com
Structural Biology and Mutagenesis: Identifying the inhibitor's binding site through techniques like X-ray crystallography can provide insights into its mechanism of action. nih.gov Mutating key residues in the binding pocket can help confirm whether the inhibitor's effects are mediated through binding to that specific site. aacrjournals.org
Comparative Analysis: As discussed in section 4.2.3, comparing the phenotypes from chemical inhibition with those from genetic knockdown (which removes the entire protein) is a powerful approach to distinguish between catalytic and non-catalytic roles. google.com
Importance of Pharmacodynamic Marker Identification for Cellular Studies
To effectively use a PI5P4Kγ inhibitor as a research tool in cellular or in vivo studies, it is essential to identify and validate pharmacodynamic (PD) markers. researchgate.net A PD marker is a measurable biological indicator that demonstrates that the drug has reached its target and is exerting the expected biological effect.
For a PI5P4Kγ inhibitor, a direct PD marker would be a change in the levels of its substrate or product. The primary function of PI5P4Kγ is to convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Therefore, effective inhibition of PI5P4Kγ should lead to an increase in cellular PI5P levels and/or a decrease in the specific pool of PI(4,5)P2 generated by this enzyme.
However, measuring changes in specific phosphoinositide pools within the cell is technically challenging. Therefore, researchers often look for downstream signaling events that are dependent on PI5P4Kγ activity. For example, if PI5P4Kγ activity is known to regulate a specific signaling pathway, such as Akt phosphorylation, then changes in the phosphorylation status of Akt could serve as a more easily measurable, albeit indirect, PD marker. google.comaacrjournals.org
The identification of robust and reliable PD markers is crucial for several reasons:
Confirming Target Engagement: It provides evidence that the inhibitor is binding to and modulating the activity of PI5P4Kγ in a complex cellular environment.
Guiding Dose-Response Studies: PD markers are essential for determining the effective concentration of the inhibitor needed to achieve a biological response.
Translating In Vitro Findings: They help bridge the gap between in vitro potency and the required concentrations for in vivo efficacy.
Without clear PD markers, it is difficult to be certain that the observed cellular or physiological effects are a direct result of PI5P4Kγ inhibition, rather than off-target effects or other confounding factors. researchgate.net
Mechanistic Research of Pi5p4kγ in Disease Models
PI5P4Kγ in Cancer Biology Research Models
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) is one of three mammalian isoforms of the PI5P4K enzyme family, which are involved in crucial cellular signaling pathways. nih.govstanford.edu Unlike its counterparts, PI5P4Kα and PI5P4Kβ, which show similar expression patterns across many cancer cells, PI5P4Kγ has distinct expression profiles and has been implicated in the pathology of cancer and neurodegenerative diseases. nih.govstanford.edunih.gov
Phosphoinositide signaling, regulated by kinases like PI5P4Kγ, is fundamental to numerous cellular processes, including cell proliferation and survival. nih.govgoogle.com Dysregulation of this signaling is associated with cancer. nih.govgoogle.com PI5P4Kγ, along with its other isoforms, catalyzes the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govgoogle.com This product is a precursor for critical second messengers involved in cell growth. nih.gov
Research indicates that PI5P4Kγ is involved in several signaling pathways that control cell growth. For instance, it has been reported to be a substrate of mTORC1 and, in turn, negatively regulates mTORC1 activity, creating a feedback loop that controls this key regulator of cell growth and proliferation. nih.gov Furthermore, PI5P4Kγ positively influences the Notch pathway by promoting the recycling of the Notch receptor, a pathway often implicated in cell proliferation and differentiation. nih.govfrontiersin.org
Studies have shown that while the α and β isoforms of PI5P4K are often overexpressed in malignancies like breast and pancreatic cancer, the role of PI5P4Kγ is more nuanced. nih.gov While high levels of PI5P4Kα and PI5P4Kβ are linked to the proliferation of breast cancer cells, PI5P4Kγ has been shown to restrict tumor growth in some contexts. google.com The complexity of its role is highlighted by its very low kinase activity and its proposed function as a scaffold protein that can inhibit other kinases, such as PI4P5Ks. nih.govstanford.edunih.gov
A summary of the role of PI5P4K isoforms in cell proliferation is presented below:
Table 1: Role of PI5P4K Isoforms in Cellular Proliferation| Isoform | Role in Proliferation | Associated Cancers | Key Mechanisms |
|---|---|---|---|
| PI5P4Kα | Promotes proliferation | Breast Cancer, Pancreatic Cancer, Acute Myeloid Leukemia nih.govnih.gov | Required for survival and proliferation of AML cells nih.gov |
| PI5P4Kβ | Promotes proliferation | Breast Cancer, Pancreatic Cancer nih.gov | High expression in some breast tumors google.com |
| PI5P4Kγ | Complex role, can restrict tumor growth | - | Negatively regulates mTORC1, positively regulates Notch pathway nih.gov |
Preclinical studies using mouse models have been crucial in elucidating the role of PI5P4Kγ in tumorigenesis. While knockout studies have clearly demonstrated a critical role for PI5P4Kα and β in tumor formation, the function of PI5P4Kγ appears to be distinct and context-dependent. researchgate.net For example, in mouse models with a p53-deficient background, a condition found in over half of human cancers, the loss of PI5P4Kα and PI5P4Kβ dramatically reduces tumor formation. google.com
Conversely, PI5P4Kγ has been implicated in the regulation of the immune system, which can have a significant impact on tumorigenesis. researchgate.netnih.gov Deletion of the Pip4k2c gene (which encodes PI5P4Kγ) in mice led to increased inflammation and an altered T-cell balance, suggesting that targeting PI5P4Kγ could be a strategy to enhance cancer immunotherapy. nih.govnih.gov
The development of specific molecular tools, such as the selective PI5P4Kγ degrader JWZ-1-80, provides a means to investigate its role in tumorigenesis more precisely. nih.govstanford.edunih.gov This tool allows for the specific degradation of PI5P4Kγ, enabling researchers to dissect its biological functions in cancer models without the confounding effects of inhibiting other isoforms. nih.govstanford.edunih.gov
Research on specific cancer cell lines has provided further insights into the differential roles of PI5P4K isoforms. In breast cancer cells, particularly those with p53 mutations, the inhibition or deletion of PI5P4Kα and β has been shown to decrease survival and impair tumor growth in xenograft models. nih.govgoogle.com This is attributed to increased oxidative stress and suppressed glucose metabolism. nih.gov
While PI5P4Kα and β are highly expressed in many breast cancer cell lines, the expression and function of PI5P4Kγ are more variable. nih.govgoogle.com The development of small-molecule inhibitors that are selective for PI5P4Kγ has been a key advancement. proteopedia.org These inhibitors, which have a non-ATP-competitive, allosteric binding mode, allow for the specific investigation of PI5P4Kγ's function in cancer cells. proteopedia.org
Studies using such inhibitors in breast cancer cell lines like MCF-7 and T-47D have shown that targeting other related kinases can inhibit cell proliferation, but the specific effects of PI5P4Kγ inhibition are still an active area of research. aacrjournals.orgaacrjournals.org The availability of selective degraders and inhibitors for PI5P4Kγ will be instrumental in clarifying its specific contributions to the biology of breast cancer and other malignancies. nih.govnih.gov
Implications of PI5P4Kγ in Neurodegenerative Disease Research
Pathological functions for PI5P4Kγ have been proposed not only in cancer but also in the context of neurodegenerative diseases. nih.govstanford.edunih.gov Its expression in the brain and its involvement in fundamental neuronal processes make it a potential therapeutic target for these debilitating conditions. nih.gov
Huntington's disease (HD) is a neurodegenerative disorder for which there are currently no curative treatments. nih.gov Research has identified PI5P4Kγ as a potential therapeutic target for HD. nih.govnih.gov Studies have shown that genetic knockdown of PI5P4Kγ leads to a reduction of the mutant huntingtin protein in patient-derived fibroblasts and diminishes its aggregation in neurons. nih.govnih.gov
Pharmacological inhibition of PI5P4Kγ has been shown to increase basal autophagy, a cellular process that helps clear out aggregated proteins like the mutant huntingtin. nih.gov This leads to a reduction in the total amount of the toxic protein. nih.gov In preclinical models of HD, specifically in Drosophila, genetic knockdown of the PI5P4K homolog ameliorated neuronal dysfunction and degeneration. nih.gov These findings suggest that inhibiting PI5P4Kγ could be a viable therapeutic strategy for HD and potentially other neurodegenerative disorders characterized by protein aggregation. nih.govneurologylive.com
The development of selective inhibitors for PI5P4Kγ, such as NCT-504, has been a significant step in validating it as a druggable target for HD. nih.gov
PI5P4Kγ's role in the Notch signaling pathway, which is important for cell differentiation and function, also has implications for the nervous system. frontiersin.org Specifically, PI5P4Kγ promotes the internalization and localization of the Notch receptor, which can influence neuronal development and function. frontiersin.org
The enzyme's involvement in regulating the levels of different phosphoinositides, such as PI(4,5)P2, is crucial for processes like clathrin-mediated endocytosis, a key mechanism in synaptic vesicle recycling. glygen.orgglygen.org By modulating these fundamental neuronal processes, PI5P4Kγ is positioned as a key player in maintaining neuronal homeostasis, and its dysregulation could contribute to the pathology of neurodegenerative diseases. researchgate.net
A summary of PI5P4Kγ's role in neuronal processes is presented below:
Table 2: Role of PI5P4Kγ in Neuronal Systems| Neuronal Process | Function of PI5P4Kγ | Implication in Disease |
|---|---|---|
| Vesicular Transport | Regulates vesicular transport in specific brain regions. nih.gov | Dysregulation could impair synaptic function. |
| Notch Signaling | Promotes Notch receptor internalization, preventing its recycling. frontiersin.org | Altered neuronal differentiation and function. |
| Autophagy | Inhibition increases basal autophagy. nih.gov | Potential to clear toxic proteins in neurodegenerative diseases. nih.gov |
| Phosphoinositide Metabolism | Catalyzes the formation of PI(4,5)P2. nih.govnih.gov | Affects processes like endocytosis and signal transduction. glygen.orgglygen.org |
Research into PI5P4Kγ in Immunological System Regulation
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), encoded by the PIP4K2C gene, has emerged as a significant protein in the regulation of the immune system. cornell.edu Research indicates that this enzyme, one of three PI5P4K isoforms, plays a role in modulating immune responses, with potential implications for autoimmune diseases and cancer immunotherapy. cornell.eduresearchgate.net Studies involving the genetic deletion of PI5P4Kγ in mice have revealed its function in preventing immune system hyperactivation. nih.gov The absence of PI5P4Kγ leads to increased inflammation and T-cell activation with age, suggesting a crucial role in maintaining immune homeostasis. nih.gov This positions PI5P4Kγ as a potential therapeutic target for a range of immunological disorders. researchgate.netacs.org
PI5P4Kγ exerts its influence on the immune system primarily through its interaction with the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govpnas.org The mTORC1 pathway is a central regulator of cellular metabolism, growth, and survival, and it plays a critical role in the activation and differentiation of immune cells, including T-cells. cornell.edupnas.org
Mechanistic studies have shown that PI5P4Kγ is involved in a negative feedback loop with mTORC1. nih.gov Under normal conditions, PI5P4Kγ helps to control mTORC1 activity. nih.gov However, in the absence of PI5P4Kγ, mTORC1 signaling becomes hyperactivated in various tissues. nih.gov This sustained activation of mTORC1 is a key driver of the inflammatory phenotype observed in PI5P4Kγ deficient models. nih.govpnas.org The regulation of mTORC1 by PI5P4Kγ is also linked to processes like autophagy, where reduced PI5P4Kγ activity under starvation conditions can initiate this cellular recycling mechanism. acs.orgnih.gov Research using the selective inhibitor PI5P4Kγ-IN-1 has been noted as a tool to further probe the signaling of mTORC1 in cancer cells. bioscience.co.uk Furthermore, the PI3K/Akt/mTOR pathway is regulated by PI5P4Kγ and its beta isoform in regulatory T cells (Tregs) to control their proliferation, survival, and immunosuppressive functions. soton.ac.uk
Mechanistic insights into the role of PI5P4Kγ in the immune system have been largely derived from studies on mice with a germline deletion of the Pip4k2c gene. nih.gov These knockout mice, while appearing normal in growth and viability, develop signs of immune hyperactivation as they age. nih.gov
Key findings from these studies include:
Increased Proinflammatory Cytokines: The plasma of these mice shows elevated levels of proinflammatory cytokines, including interferon-gamma (IFNγ), interleukin 12 (IL-12), and interleukin 2 (IL-2). nih.gov This cytokine profile is indicative of a chronic inflammatory state.
Immune Cell Infiltration: Tissues from Pip4k2c deficient mice show increased infiltration of immune cells, further demonstrating a state of heightened immune activity. nih.gov
Reversal with mTORC1 Inhibition: Treatment of the Pip4k2c knockout mice with rapamycin, an inhibitor of mTORC1, successfully reduced the chronic inflammation. cornell.edu This treatment led to decreased mTORC1 signaling in tissues and a reduction in plasma proinflammatory cytokines, confirming the central role of the PI5P4Kγ-mTORC1 axis in immune regulation. nih.govpnas.org
These findings collectively indicate that PI5P4Kγ acts as a crucial negative regulator of immune responses by modulating mTORC1 signaling and maintaining the balance of T-cell populations. nih.govpnas.org The hyperactive immune phenotype resulting from PI5P4Kγ deletion underscores its importance in preventing autoimmunity. nih.gov
Table 1: Summary of Immunological Phenotypes in Pip4k2c Knockout Mice
| Parameter | Observation in Pip4k2c-/- Mice | Reference |
|---|---|---|
| T-Helper Cells | Increased Population | cornell.edunih.gov |
| Regulatory T-cells (Tregs) | Decreased Population | cornell.edunih.gov |
| T-Cell Proliferation | Increased | nih.gov |
| Proinflammatory Cytokines (IFNγ, IL-12, IL-2) | Increased Plasma Levels | nih.gov |
| mTORC1 Signaling | Hyperactivated | nih.gov |
| Effect of Rapamycin Treatment | Reduced Inflammation and mTORC1 Signaling | cornell.edunih.gov |
Advanced Methodologies Employed in Pi5p4kγ Research
Proteomic and Lipidomic Profiling for Comprehensive Pathway Analysis
To understand the global cellular impact of PI5P4Kγ inhibition, researchers employ unbiased, high-throughput 'omics' technologies. Proteomics and lipidomics provide a systems-level view of the downstream consequences of blocking enzyme activity with PI5P4Kgamma-IN-1, enabling the mapping of complex signaling networks.
Lipidomic Analysis: This technique involves the large-scale identification and quantification of cellular lipids using mass spectrometry. In the context of PI5P4Kγ research, lipidomics is used to directly measure the levels of the enzyme's substrate, phosphatidylinositol 5-phosphate (PI(5)P), and its product, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Treatment of cells with this compound is expected to cause an accumulation of the substrate (PI(5)P) and a corresponding decrease in the product (PI(4,5)P2) within specific subcellular pools. These precise measurements confirm the on-target activity of the inhibitor in a cellular context and help identify the specific PI(4,5)P2 pools regulated by PI5P4Kγ, distinguishing its function from the other PI5P4K isoforms (α and β) .
Proteomic Analysis: Quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, identifies changes in protein expression, post-translational modifications, or protein-protein interactions following PI5P4Kγ inhibition. By treating cells with this compound, researchers can identify proteins whose abundance or phosphorylation status is altered. This approach has been instrumental in linking PI5P4Kγ activity to downstream pathways. For instance, studies have shown that inhibiting PI5P4Kγ can affect the phosphorylation status of proteins involved in mTORC1 signaling and autophagy, providing a direct link between phosphoinositide metabolism and these fundamental cellular processes .
The table below summarizes the expected outcomes from omics profiling upon cellular treatment with this compound.
| Methodology | Key Analyte | Expected Change with this compound | Biological Implication | Reference |
|---|---|---|---|---|
| Lipidomics | Phosphatidylinositol 5-phosphate (PI(5)P) | Increase | Confirms inhibition of substrate consumption by PI5P4Kγ. | |
| Lipidomics | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Decrease (in specific pools) | Demonstrates blockade of product formation; helps define PI5P4Kγ-specific signaling pools. | |
| Phosphoproteomics | Proteins in the mTORC1 pathway (e.g., S6K, 4E-BP1) | Decreased Phosphorylation | Links PI5P4Kγ activity to the regulation of cell growth and metabolism. | |
| Proteomics | Autophagy-related proteins (e.g., LC3-II) | Increased Levels/Modification | Implicates PI5P4Kγ as a negative regulator of autophagy. |
Advanced Imaging Techniques for Subcellular Localization and Dynamic Tracking
Understanding where an enzyme functions within the cell is crucial to defining its biological role. Advanced imaging techniques, particularly high-resolution fluorescence microscopy, are indispensable for visualizing the subcellular localization of PI5P4Kγ and the dynamic changes in its lipid substrates and products.
This compound serves as a critical tool in these imaging experiments. By acutely inhibiting the enzyme, researchers can observe the immediate consequences on the distribution of phosphoinositides. This is often achieved using genetically encoded fluorescent biosensors that specifically bind to lipids like PI(5)P or PI(4,5)P2.
For example, researchers can transfect cells with a green fluorescent protein (GFP)-tagged PI5P4Kγ to determine its native localization. Studies have shown that PI5P4Kγ localizes to various compartments, including the plasma membrane, endosomes, and lysosomes, depending on the cell type and conditions . Subsequently, a PI(4,5)P2 biosensor (e.g., PLCδ1-PH domain fused to mCherry) can be co-expressed. Upon addition of this compound, a rapid decrease in the mCherry signal at PI5P4Kγ-positive locations would provide direct visual evidence that the enzyme is responsible for generating the PI(4,5)P2 pool in that specific microdomain. This approach allows for the spatiotemporal dissection of phosphoinositide signaling with a precision that is unattainable through biochemical fractionation alone.
Computational Chemistry and In Silico Modeling for Mechanism Elucidation and Drug Design
Computational methods are integral to the discovery and optimization of potent and selective kinase inhibitors like this compound. These in silico approaches provide atomic-level insights into how the inhibitor interacts with its target, guiding rational drug design.
Molecular Docking: This technique predicts the preferred binding orientation of an inhibitor within the enzyme's active site. For this compound, docking studies into the ATP-binding pocket of a PI5P4Kγ homology model or crystal structure reveal key molecular interactions responsible for its affinity and selectivity . These models show that the inhibitor typically forms critical hydrogen bonds with the "hinge region" of the kinase domain, a pattern common to many kinase inhibitors. The specific residues involved in this interaction within PI5P4Kγ can be identified, explaining its selectivity over other kinases.
Structure-Activity Relationship (SAR) Modeling: Computational analysis helps rationalize the SAR observed during medicinal chemistry optimization. By modeling how structural modifications to the this compound scaffold affect its fit within the binding pocket, chemists can predict which changes will enhance potency or improve selectivity. For example, in silico modeling can explain why adding a specific chemical group at one position increases binding affinity by forming a new hydrophobic interaction with a non-polar residue in the pocket, while a modification elsewhere might cause a steric clash .
The table below details the key interactions between this compound and the PI5P4Kγ active site as predicted by computational models.
| Structural Component of PI5P4Kγ | Interacting Amino Acid Residue (Example) | Type of Interaction with Inhibitor | Significance | Reference |
|---|---|---|---|---|
| Hinge Region | Cysteine | Hydrogen Bond | Anchors the inhibitor in the ATP-binding site; critical for affinity. | |
| Gatekeeper Residue | Methionine | van der Waals / Hydrophobic | Controls access to a deeper hydrophobic pocket; a key determinant of kinase selectivity. | |
| DFG Motif | Aspartate | Ionic or Hydrogen Bond (with Mg2+ or water) | Stabilizes the active conformation of the kinase and inhibitor binding. | |
| Hydrophobic Pocket I | Valine, Leucine | Hydrophobic Interaction | Contributes to the overall binding affinity by interacting with non-polar regions of the inhibitor. |
Genetic Engineering Approaches: CRISPR/Cas9, Gene Knockout, and Knockdown Systems for Functional Dissection
Chemical inhibitors like this compound are powerful tools, but their specificity must always be rigorously validated to rule out off-target effects. Genetic engineering techniques provide the gold standard for target validation by comparing the phenotype of chemical inhibition with that of genetic ablation of the target protein.
CRISPR/Cas9-mediated Knockout: The most definitive method for target validation is the complete removal of the target gene. Using CRISPR/Cas9 technology, researchers can generate cell lines or animal models that are completely deficient in PI5P4Kγ (PIK5P4Kγ knockout) [2, 5]. The cellular or organismal phenotype of these knockout models is then carefully compared to the effects observed after treating wild-type counterparts with this compound. A high degree of phenotypic similarity—for example, identical defects in autophagy, cell growth, or immune cell function—provides strong evidence that the inhibitor's effects are mediated through on-target inhibition of PI5P4Kγ [5, 20].
RNA Interference (RNAi) Knockdown: Before the advent of CRISPR, short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) were widely used to reduce the expression of PI5P4Kγ (knockdown) . While generally less complete than a knockout, this method is still valuable for confirming inhibitor-induced phenotypes. Comparing the effects of multiple, distinct shRNAs targeting PI5P4Kγ with the effect of this compound helps to build confidence in the inhibitor's specificity.
The synergy between chemical and genetic approaches is powerful. For instance, if a knockout of PI5P4Kγ renders cells resistant to the effects of a cytotoxic agent, and treatment with this compound phenocopies this resistance, it validates the inhibitor's mechanism of action.
| Genetic Method | Mechanism | Key Research Application | Comparison with this compound | Reference |
|---|---|---|---|---|
| CRISPR/Cas9 Knockout | Permanent gene disruption leading to complete loss of protein. | Definitive target validation; studying the long-term consequences of PI5P4Kγ loss. | Phenotypic overlap confirms the inhibitor is on-target. | , |
| shRNA/siRNA Knockdown | mRNA degradation leading to transient reduction of protein levels. | Rapid target validation; useful when complete knockout is lethal. | Provides corroborating evidence for on-target activity. | , |
Quantitative Biochemical and Biophysical Assays for Enzyme Characterization
To fully characterize an inhibitor, its direct interaction with the purified target enzyme must be measured quantitatively. Biochemical and biophysical assays provide precise measurements of an inhibitor's potency, affinity, and mechanism of inhibition.
Biochemical Activity Assays: These assays measure the catalytic activity of purified recombinant PI5P4Kγ protein. A common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction (the conversion of ATP to ADP as the phosphate (B84403) is transferred to PI(5)P). By performing this assay in the presence of varying concentrations of this compound, researchers can generate a dose-response curve and calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50% [8, 21]. This is a primary metric for an inhibitor's potency. Radiometric assays, using [γ-³²P]ATP, are another classic method to directly measure phosphate incorporation into the lipid substrate.
Biophysical Binding Assays: These methods directly measure the physical interaction between the inhibitor and the enzyme, independent of catalytic activity.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed when an inhibitor binds to its target enzyme. This provides a complete thermodynamic profile of the interaction, including the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) .
Surface Plasmon Resonance (SPR): SPR measures the binding and dissociation of an inhibitor to an enzyme that is immobilized on a sensor chip. This technique provides real-time kinetic data, allowing for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).
These quantitative data are essential for comparing the potency and binding characteristics of different inhibitors and for guiding medicinal chemistry efforts to improve them.
| Assay Type | Parameter Measured | Definition | Typical Use for this compound | Reference |
|---|---|---|---|---|
| Biochemical (e.g., ADP-Glo) | IC50 (Half maximal inhibitory concentration) | Concentration of inhibitor that reduces enzyme activity by 50%. | Primary measure of inhibitor potency. | , |
| Biophysical (e.g., ITC, SPR) | Kd (Dissociation constant) | A measure of binding affinity; the concentration at which 50% of the enzyme is bound by the inhibitor at equilibrium. | Directly quantifies the strength of the inhibitor-enzyme interaction. | |
| Biophysical (SPR) | kon / koff (Association/Dissociation rates) | The rates at which the inhibitor binds to and dissociates from the enzyme. | Provides kinetic insights into the binding event (e.g., residence time). |
Conclusion and Future Directions in Pi5p4kγ Academic Research
Synthesizing Current Understanding of PI5P4Kγ Biology and the Utility of PI5P4Kγ-IN-1
Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), one of three isoforms of the PI5P4K enzyme family in mammals, plays a crucial role in cellular signaling by converting the lipid second messenger phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). researchgate.net This conversion is a key step in phosphoinositide metabolism, a pathway integral to a multitude of cellular processes including cell proliferation, survival, and migration. google.comaacrjournals.org While all three PI5P4K isoforms (α, β, and γ) are widely expressed, PI5P4Kγ exhibits distinct expression patterns and functions compared to its counterparts. nih.gov Notably, PI5P4Kγ has been implicated in the regulation of the immune and neural systems. researchgate.netnih.gov
The development of the selective inhibitor, PI5P4Kγ-IN-1, and other similar tool compounds has been instrumental in dissecting the specific functions of PI5P4Kγ. nih.gov These inhibitors have allowed researchers to probe the kinase-dependent and independent roles of this enzyme. For instance, PI5P4Kγ possesses very low intrinsic kinase activity and is thought to primarily function as a scaffold protein, inhibiting other kinases like PI4P5K through the formation of inactive complexes. nih.govnih.gov The availability of potent and selective inhibitors, and more recently, degraders like JWZ-1-80, provides powerful tools to further elucidate the nuanced biological roles of PI5P4Kγ. nih.govnih.gov These tools are crucial for validating PI5P4Kγ as a potential therapeutic target in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
| Feature | Description | Reference |
| Primary Function | Catalyzes the phosphorylation of PI5P to PI(4,5)P2. | researchgate.net |
| Alternative Function | Acts as a scaffold protein to regulate other kinases. | nih.gov |
| Key Regulatory Roles | Involved in immune system and neural system regulation. | researchgate.netnih.gov |
| Research Tools | Selective inhibitors (e.g., PI5P4Kγ-IN-1) and degraders (e.g., JWZ-1-80) are used to study its function. | nih.govnih.gov |
Identification of Key Unresolved Questions and Emerging Research Avenues in PI5P4Kγ Biology
Despite significant progress, several key questions regarding PI5P4Kγ biology remain unanswered, opening up exciting avenues for future research. A primary challenge is to fully delineate the catalytic versus non-catalytic (scaffolding) functions of PI5P4Kγ in different cellular contexts. researchgate.net It is crucial to understand how these distinct functions contribute to the diverse signaling pathways it regulates.
Emerging research is beginning to explore the role of PI5P4Kγ in specific signaling cascades. For example, it has been shown to negatively regulate mTORC1 signaling and positively regulate the Notch pathway. nih.govfrontiersin.org Further investigation is needed to understand the precise molecular mechanisms underlying these interactions and their physiological consequences. Another area of growing interest is the potential for developing isoform-specific inhibitors and degraders. nih.govnih.govnih.gov The development of such tools will be critical for dissecting the unique roles of PI5P4Kγ and for the development of targeted therapies.
Key Unresolved Questions:
What is the full extent of the kinase-independent scaffolding functions of PI5P4Kγ?
How do the distinct expression patterns of PI5P4Kγ across different tissues and cancer types translate to its specific functions? nih.gov
What are the upstream regulators and downstream effectors of PI5P4Kγ in various signaling pathways?
How does PI5P4Kγ contribute to the pathogenesis of neurodegenerative diseases like Huntington's disease? nih.gov
Emerging Research Avenues:
Development of highly selective pharmacological probes to differentiate the functions of PI5P4K isoforms. nih.gov
Utilizing advanced imaging techniques to visualize the subcellular localization and dynamics of PI5P4Kγ in real-time.
Employing systems biology approaches to map the complete PI5P4Kγ interactome and its associated signaling networks.
Investigating the therapeutic potential of targeting PI5P4Kγ in a broader range of diseases. researchgate.netnih.gov
Broader Significance of PI5P4Kγ Research for Fundamental Biological Science and Pathway Discovery
The study of PI5P4Kγ holds broader significance beyond its immediate biological functions, contributing to our fundamental understanding of cellular signaling and pathway discovery. Research on PI5P4Kγ highlights the complexity of phosphoinositide signaling, demonstrating how a single enzyme can exert control through both catalytic and non-catalytic mechanisms. researchgate.net This dual functionality is a recurring theme in cell biology, and a deeper understanding of PI5P4Kγ will provide a valuable model for studying other multifunctional proteins.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to confirm the target specificity of PI5P4Kgamma-IN-1?
- Methodological Answer : To validate target specificity, employ kinase profiling assays (e.g., competitive binding assays using recombinant PI5P4Kγ) alongside computational docking studies to assess binding affinity . Include negative controls (e.g., isoforms like PI5P4Kα/β) to rule off-target effects. Dose-response curves (IC50 values) and structural analysis (e.g., X-ray crystallography) further confirm selectivity .
Q. How can researchers optimize in vitro conditions for this compound efficacy studies?
- Methodological Answer : Use factorial experimental design to test variables such as pH, temperature, and solvent stability (e.g., DMSO concentration). Validate cellular uptake via LC-MS/MS quantification in model cell lines. Ensure reproducibility by adhering to FAIR data standards (e.g., metadata annotation for experimental conditions) .
Advanced Research Questions
Q. How should conflicting data on this compound’s cellular toxicity be resolved across studies?
- Methodological Answer : Conduct a meta-analysis of dose-dependent toxicity profiles, stratifying data by cell type (e.g., cancer vs. normal cells) and assay methodology (e.g., MTT vs. ATP-based assays). Apply statistical frameworks like ANOVA to identify confounding variables (e.g., serum concentration differences). Cross-validate findings using orthogonal assays (e.g., caspase-3 activation for apoptosis) .
Q. What strategies are effective for integrating this compound into in vivo models while addressing bioavailability limitations?
- Methodological Answer : Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Test formulations (e.g., liposomal encapsulation) to enhance solubility and tissue penetration. Validate target engagement via ex vivo kinase activity assays in tissue homogenates .
Data Analysis and Interpretation
Q. How can researchers differentiate artifact signals from true inhibitory effects in high-throughput screens of this compound?
- Methodological Answer : Implement counter-screening assays (e.g., fluorescence interference testing) and use Z’-factor statistical validation to assess assay robustness. Apply machine learning models (e.g., random forests) to classify false positives based on structural alerts (e.g., pan-assay interference compounds) .
Q. What bioinformatics tools are suitable for identifying downstream pathways modulated by this compound?
- Methodological Answer : Perform transcriptomic (RNA-seq) or phosphoproteomic profiling post-treatment, followed by pathway enrichment analysis (e.g., Gene Ontology, KEGG). Use tools like STRING for protein interaction networks and GSEA for gene set significance. Validate hypotheses via siRNA-mediated knockdown of candidate pathways .
Experimental Design and Validation
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Methodological Answer : Include biological replicates (n ≥ 3), vehicle controls (e.g., DMSO), and positive/negative controls (e.g., known PI5P4Kγ inhibitors). Document batch-to-batch variability in compound synthesis (e.g., NMR purity >95%) and adhere to MIAME/MIAPE guidelines for data reporting .
Q. How can researchers assess the synergistic effects of this compound with other kinase inhibitors?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method, testing fixed-ratio dilutions. Validate synergism with isobolograms and mechanistic studies (e.g., Western blotting for pathway crosstalk). Ensure statistical power via sample size calculations (e.g., G*Power software) .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
